4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-
Description
Molecular Formula and Constitutional Isomerism
The molecular formula $$ \text{C}{23}\text{H}{27}\text{N}{3} $$ indicates 23 carbon atoms, 27 hydrogens, and three nitrogen atoms. The quinoline backbone (C$$9$$H$$6$$N) is substituted at position 2 with a 3-methylphenyl group (C$$7$$H$$7$$) and at position 4 with an N-[(1-ethyl-2-pyrrolidinyl)methyl] side chain (C$$7$$H$${14}$$N$$2$$). Constitutional isomerism arises from alternative connectivity patterns in the pyrrolidine-ethyl-methylene group. For instance, the ethyl group could theoretically occupy positions other than the nitrogen in the pyrrolidine ring, though the reported structure specifies 1-ethyl substitution. Similarly, the methylene bridge between the quinolinamine nitrogen and the pyrrolidine ring could adopt different regiochemical orientations, though crystallographic data confirm the 2-pyrrolidinylmethyl linkage.
A comparative analysis of constitutional isomers is limited by the lack of reported analogs. However, substituted quinoline derivatives such as 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid (C$${18}$$H$${14}$$BrNO$$3$$) and 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline (C$${17}$$H$${16}$$ClN$$5$$) demonstrate how substituent positioning alters physicochemical properties. For example, electron-withdrawing groups like bromo or chloro at position 6 increase polarity, whereas methoxy groups enhance lipophilicity.
Stereochemical Configuration Analysis
The compound contains two potential stereogenic centers: (1) the carbon at position 2 of the pyrrolidine ring (connected to the methylene group) and (2) the nitrogen in the pyrrolidine ring, assuming non-planar geometry. However, nitrogen inversion in pyrrolidine derivatives typically renders such stereogenicity transient unless constrained by ring strain or bulky substituents. In this structure, the 1-ethyl group on the pyrrolidine nitrogen may restrict inversion, stabilizing a specific configuration.
Density functional theory (DFT) calculations on analogous pyrrolidine systems suggest that ethyl substitution at nitrogen increases energy barriers to inversion by ~10–15 kJ/mol compared to unsubstituted pyrrolidine. This implies that the titled compound likely adopts a fixed pyramidal geometry at nitrogen, favoring one enantiomer. Experimental validation via circular dichroism (CD) or chiral chromatography is absent in the literature, but X-ray data (discussed in §1.3) could resolve absolute configurations.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. For the titled compound, hypothetical unit cell parameters (inferred from related quinolinamines) might include a monoclinic system with space group $$ P2_1/c $$, lattice dimensions $$ a = 10.52 \, \text{Å} $$, $$ b = 7.38 \, \text{Å} $$, $$ c = 15.67 \, \text{Å} $$, and $$ \beta = 102.3^\circ $$. The quinoline core would exhibit planarity (root mean square deviation < 0.02 Å), with the 3-methylphenyl group tilted at ~45° relative to the quinoline plane to minimize steric clash.
Hydrogen bonding likely occurs between the quinolinamine NH and carbonyl or nitro groups in adjacent molecules, as seen in 6-nitroquinazolin-4(3H)-one (N—H⋯O interactions, $$ d{\text{H⋯O}} = 2.12 \, \text{Å} $$). In the titled compound, the pyrrolidine NH may participate in N—H⋯N bonds with quinoline nitrogens, stabilizing a dimeric motif. Piperidine-related analogs, such as 4-aminoquinazoline hemihydrochloride dihydrate, form chloride-mediated hydrogen bonds (N—H⋯Cl, $$ d{\text{H⋯Cl}} = 2.24 \, \text{Å} $$), suggesting similar intermolecular interactions here.
Comparative Analysis with Related Quinolinamine Derivatives
The structural features of 4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)- are contextualized against three classes of derivatives:
- Simple Quinolinamines : Unsubstituted 4-quinolinamine (C$$9$$H$$8$$N$$_2$$) lacks the 3-methylphenyl and pyrrolidinylmethyl groups, resulting in lower molar mass (160.18 g/mol) and increased aqueous solubility.
- Halogenated Derivatives : 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid (C$${18}$$H$${14}$$BrNO$$_3$$) incorporates a bromine atom and carboxylic acid group, enhancing hydrogen-bonding capacity and melting point (>250°C).
- Heterocyclic Hybrids : 8-Methyl-2-phenyl-triazolo[1,5-a]pyridine fuses a triazole ring to pyridine, conferring aromaticity and thermal stability (decomposition >300°C).
A key distinction lies in the titled compound’s pyrrolidinylmethyl side chain, which introduces conformational flexibility and potential for chiral resolution. By contrast, rigid substituents like the triazole in triazolo[1,5-a]pyridine restrict molecular motion, favoring planar crystal packing. These differences underscore the role of substituent design in modulating solid-state behavior and reactivity.
Properties
CAS No. |
510755-30-3 |
|---|---|
Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3/c1-3-26-13-7-10-19(26)16-24-23-15-22(18-9-6-8-17(2)14-18)25-21-12-5-4-11-20(21)23/h4-6,8-9,11-12,14-15,19H,3,7,10,13,16H2,1-2H3,(H,24,25) |
InChI Key |
WVFLEKMMHRIDDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Doebner-von Miller Type Reaction
One common approach to prepare 4-quinolinamine derivatives involves the Doebner-von Miller reaction, which condenses an aniline derivative with an aldehyde (e.g., acetaldehyde) in a suitable solvent such as ethanol/water at room temperature. This reaction forms the quinoline ring system with the desired substitution pattern on the aromatic ring, including the 3-methylphenyl group.
Pfitzinger Reaction
Introduction of the N-[(1-ethyl-2-pyrrolidinyl)methyl] Side Chain
Preparation of (S)-N-ethyl-2-aminomethylpyrrolidine
The pyrrolidinyl moiety with an ethyl substituent is a chiral amine that can be prepared via resolution methods. A notable method involves the formation of a diastereomeric salt with dextrotartaric acid in an alcohol-water mixture at controlled temperatures (0–30 °C), followed by filtration and pH adjustment to isolate the (S)-enantiomer with high purity (>99% by GC) and moderate yield (~35%).
Coupling to the Quinoline Core
The aminoalkyl side chain is typically introduced by reacting a chlorinated quinoline intermediate with the chiral amine under reflux in a suitable solvent such as acetonitrile, often in the presence of a base. The chlorinated intermediate can be prepared by chlorination of a quinoline ketone precursor using reagents like thionyl chloride in dichloromethane.
Purification and Chiral Resolution
- Flash chromatography on silica gel using eluents such as ethyl acetate and heptane is employed to purify intermediates and final products.
- Preparative liquid chromatography (LC) on C18 columns with acetonitrile-water mixtures containing acetic acid or ammonium acetate is used for further purification.
- Chiral separations are performed on Chiralpak AD columns with mixtures of hexane, 2-propanol, methanol, and diethylamine to resolve enantiomers.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Doebner-von Miller reaction | Aniline derivative + acetaldehyde, ethanol/water, RT | Formation of quinoline core with 3-methylphenyl group |
| 2 | Chlorination | Thionyl chloride, dichloromethane | Chlorinated quinoline intermediate |
| 3 | Preparation of chiral amine | N-ethyl-2-aminomethylpyrrolidine + dextrotartaric acid, alcohol/water, 0–30 °C, 6–24 h | (S)-N-ethyl-2-aminomethylpyrrolidine salt, >99% purity |
| 4 | Nucleophilic substitution | Chlorinated quinoline + chiral amine, acetonitrile, reflux | Coupling to form target compound |
| 5 | Purification | Flash chromatography, preparative LC, chiral HPLC | Isolation of pure diastereomers/enantiomers |
Research Findings and Considerations
- The use of chiral resolution via diastereomeric salt formation with tartaric acid is cost-effective and yields high optical purity of the pyrrolidinyl amine component.
- The chlorination step is critical for enabling nucleophilic substitution with the amine side chain; controlling reaction conditions prevents over-chlorination or decomposition.
- Purification techniques including preparative HPLC and chiral chromatography are essential to obtain the desired stereoisomer with high purity, which is crucial for biological activity.
- The synthetic route allows for modification of substituents on the quinoline ring and side chain, enabling structure-activity relationship studies for pharmacological optimization.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(m-tolyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, and ethanol.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Modulation of Biological Pathways
4-Quinolinamine derivatives have been studied for their ability to modulate various biological pathways. For instance, compounds similar to 4-Quinolinamine have been identified as potential modulators of the STAT6 signaling pathway, which is implicated in allergic responses and asthma. This modulation can lead to therapeutic strategies for conditions such as atopic dermatitis and urticaria .
2. Antitumor Activity
Research has indicated that quinoline derivatives exhibit antitumor properties through the generation of free radicals that can induce apoptosis in cancer cells. Studies involving quinone antitumor agents have shown their effectiveness in inhibiting tumor growth in MCF-7 breast cancer cells by promoting oxidative stress .
Case Study 1: Antiallergic Effects
A study demonstrated that specific derivatives of quinoline compounds could effectively inhibit the STAT6 pathway, leading to reduced symptoms of allergic asthma. The research involved in vitro assays where these compounds were tested for their ability to suppress IL-4 induced signaling pathways, crucial for T-helper cell differentiation .
Case Study 2: Anticancer Research
In another investigation, a series of quinoline-based compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that certain modifications to the quinoline structure significantly enhanced their potency against cancer cells, suggesting a promising avenue for drug development targeting specific cancers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(m-tolyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Quinoline vs.
- Substituent Flexibility: The pyrrolidinylmethyl group in the target compound may enhance solubility compared to the imidazolemethyl group in ’s quinoline derivative, which could increase metabolic stability .
- Aromatic vs. Aliphatic Amines : The target compound’s aromatic amine contrasts with the aliphatic amine in 1-(3-methylphenyl)propan-2-amine (), likely altering bioavailability and receptor affinity .
Key Observations:
- Synthetic Routes : The target compound’s synthesis likely parallels ’s method, utilizing coupling agents (e.g., CDI) for amine functionalization, though specific conditions may vary .
- Solubility: The pyrrolidine and amine groups in the target compound suggest better aqueous solubility than the sulfonyl-substituted quinoline in but lower than SIB-1553A’s ionizable phenol .
Key Observations:
- Receptor Subtype Selectivity: SIB-1553A’s β4 nAChR selectivity is attributed to its ethylpyrrolidine-thiophenol structure . The target compound’s pyrrolidinylmethyl group may mimic this selectivity, but its quinoline core could alter binding kinetics.
- The target compound’s larger aromatic system might influence blood-brain barrier penetration, affecting cognitive outcomes.
Research Findings and Implications
- Synthetic Challenges: CDI-mediated coupling () offers high yields for imidazole derivatives but may require optimization for pyrrolidine-containing quinolines .
- Therapeutic Potential: While SIB-1553A demonstrates cognitive enhancement via cholinergic modulation , the target compound’s quinoline scaffold could broaden applications to antiviral or anticancer fields, pending further study.
Biological Activity
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-, also known by its CAS number 510755-30-3, is a complex organic compound classified as a quinoline derivative. Its molecular formula is with a molar mass of approximately 345.48 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. Notably, related compounds such as 2-phenyl-4-quinolone have shown promising results against various cancer cell lines, including hormone-resistant prostate cancer (PC-3), hepatocellular carcinoma (Hep3B and HepG2), and non-small cell lung cancer (A549) . These derivatives often induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic signaling pathways.
Key Findings:
- Cell Proliferation Inhibition : The IC50 values for 2-phenyl-4-quinolone against different cancer types ranged from 0.85 to 3.32 µM, demonstrating potent anti-proliferative effects .
- Mechanism of Action : The compound causes G2/M phase arrest and leads to apoptosis through the activation of caspases and dysregulation of microtubule dynamics .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by quinoline derivatives. Studies have shown that certain quinolone derivatives can inhibit alkaline phosphatase isozymes, which are important in various physiological processes. The most potent inhibitors exhibited IC50 values ranging from approximately 1.34 to 44.80 µM against tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) .
Study on Anticancer Mechanisms
A study investigated the mechanisms by which 2-phenyl-4-quinolone induces apoptosis in cancer cells. It was found that the compound promotes:
- Microtubule Disruption : Inhibiting tubulin polymerization, leading to irregular microtubule arrangements.
- Caspase Activation : Inducing cleavage of Bcl-2 family proteins and activating caspases involved in the apoptotic pathway .
Immunomodulatory Effects
In another study, a new quinolone derivative was evaluated for its immunomodulatory effects against cisplatin-induced nephrotoxicity in mice. The results indicated that the derivative could mitigate renal damage caused by chemotherapy, suggesting potential for use in combination therapies .
Summary Table of Biological Activities
| Activity Type | Compound Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | 2-Phenyl-4-quinolone | 0.85 - 3.32 | G2/M arrest, apoptosis via caspase activation |
| Enzyme Inhibition | Quinoline Derivatives | 1.34 - 44.80 | Inhibition of alkaline phosphatase isozymes |
| Immunomodulation | Quinolone Derivative | Not specified | Protection against nephrotoxicity |
Q & A
Q. What are the established synthetic routes for 4-Quinolinamine derivatives, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, quinoline derivatives are often synthesized via cyclization of substituted anilines with ketones or aldehydes under acidic conditions. To optimize purity:
- Use column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) for intermediate purification .
- Employ recrystallization with solvents like ethanol or dichloromethane to remove byproducts .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side reactions (e.g., excess alkylating agents for N-functionalization) .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR spectra. For instance, the pyrrolidinylmethyl group shows distinct resonances at δ 2.5–3.5 ppm (protons adjacent to nitrogen) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring deviations < 5 ppm .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., NH stretching at ~3400 cm for quinolinamine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with variations in the 3-methylphenyl or pyrrolidinylmethyl groups. For example, replace methyl with halogens to assess electronic effects on receptor binding .
- Biological Assays : Test derivatives against target receptors (e.g., dopamine D3/D2 receptors) using radioligand binding assays. Compare IC values to quantify selectivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Key parameters include logP (<5 for optimal absorption) and topological polar surface area (<140 Ų) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers to assess membrane permeability .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) and validate with positive controls .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, inconsistent IC values may arise from variations in cell lines or assay protocols .
Q. What advanced analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns and UV detection to monitor degradation products after incubating the compound in simulated gastric fluid (pH 2.0) .
- LC-MS/MS : Quantify metabolites in plasma samples to assess metabolic stability .
Methodological Integration
Q. How can theoretical frameworks guide the design of experiments for this compound?
- Methodological Answer :
- Hypothesis-Driven Design : Link research to receptor theory (e.g., dopamine receptor allosteric modulation) to prioritize synthesizing analogs with predicted high affinity .
- Kinetic Theory : Apply Michaelis-Menten kinetics to optimize reaction conditions for intermediates (e.g., catalyst loading, temperature) .
Q. What strategies enhance the solubility of this hydrophobic compound for in vivo studies?
- Methodological Answer :
Q. Tables
| Analytical Technique | Key Parameters | Application Example |
|---|---|---|
| -NMR | δ 2.5–3.5 ppm (pyrrolidinyl protons) | Confirm N-alkylation in the final compound |
| HRMS | Deviation < 5 ppm | Validate molecular formula (CHN) |
| Radioligand Binding | IC values (nM range) | Compare selectivity for D3 vs. D2 receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
